
N-cycloheptyl-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3,3-dimethylbutanamide is a chemical compound that belongs to the class of amides. It is also known as GW501516 and is a potent and selective PPARδ agonist. The compound has gained significant attention due to its potential applications in various fields, including scientific research.
Wirkmechanismus
N-cycloheptyl-3,3-dimethylbutanamide acts as a selective PPARδ agonist, which activates the receptor and induces the transcription of target genes. PPARδ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. The activation of PPARδ by N-cycloheptyl-3,3-dimethylbutanamide leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, which results in increased energy expenditure and improved metabolic health.
Biochemical and Physiological Effects:
N-cycloheptyl-3,3-dimethylbutanamide has been shown to have various biochemical and physiological effects. It has been found to improve lipid metabolism by increasing fatty acid oxidation and reducing triglyceride levels. The compound also enhances glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of type 2 diabetes. Additionally, N-cycloheptyl-3,3-dimethylbutanamide has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-3,3-dimethylbutanamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which makes it a valuable tool for investigating the role of PPARδ in different biological processes. The compound has also been shown to have low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of N-cycloheptyl-3,3-dimethylbutanamide is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-cycloheptyl-3,3-dimethylbutanamide. One of the potential applications of the compound is in the treatment of metabolic disorders such as type 2 diabetes and obesity. The compound has also been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies are needed to investigate the long-term effects of N-cycloheptyl-3,3-dimethylbutanamide on lipid metabolism, glucose homeostasis, and inflammation.
Synthesemethoden
The synthesis of N-cycloheptyl-3,3-dimethylbutanamide involves the reaction of 3,3-dimethylbutyric acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, which results in the formation of N-cycloheptyl-3,3-dimethylbutanamide.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-3,3-dimethylbutanamide has been extensively studied for its potential applications in scientific research. It has been shown to activate PPARδ, which plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. The compound has been used in various studies to investigate the role of PPARδ in different biological processes such as energy metabolism, muscle development, and cancer.
Eigenschaften
Produktname |
N-cycloheptyl-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
N-cycloheptyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)10-12(15)14-11-8-6-4-5-7-9-11/h11H,4-10H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
HWQPXVSWGQVLLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCCC1 |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
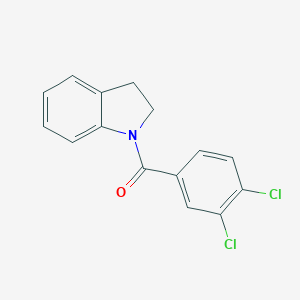

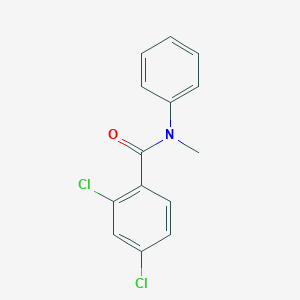

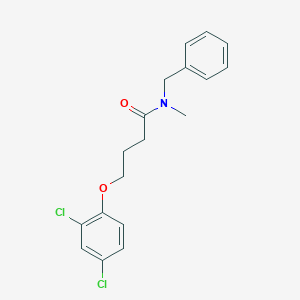
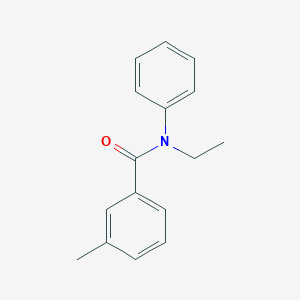
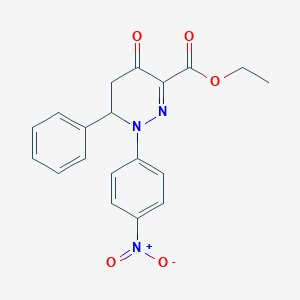
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-3-(diethylamino)-6-[(1H-indazol-5-ylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B262223.png)
![N-cyclopentyl-N-[2-(4-isopropoxyphenoxy)ethyl]amine](/img/structure/B262230.png)

